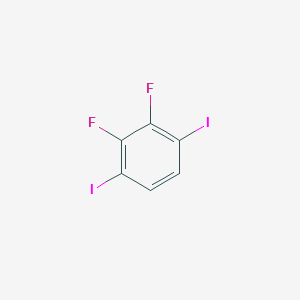

2,3-Difluoro-1,4-diiodobenzene

Description

Properties

IUPAC Name |

2,3-difluoro-1,4-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2I2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJHUCBRDBXOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1I)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471953 | |

| Record name | 2,3-Difluoro-1,4-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501433-06-3 | |

| Record name | 2,3-Difluoro-1,4-diiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501433-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-1,4-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-1,4-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Preparation of 2,3 Difluoro 1,4 Diiodobenzene

Directed Iodination Protocols for Difluorobenzene Precursors

The most direct route to 2,3-difluoro-1,4-diiodobenzene involves the di-iodination of commercially available 1,2-difluorobenzene. beilstein-journals.org This process requires overcoming the deactivating effect of the two fluorine atoms on the aromatic ring. Directed iodination protocols are employed to ensure the correct regioselectivity and achieve high yields. An alternative strategy involves the deprotonation of a fluoroarene using a strong base, followed by quenching the resulting aryllithium intermediate with an iodine source. epfl.ch

The introduction of iodine onto a difluorinated benzene (B151609) ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. Fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic system towards electrophilic attack. Consequently, elemental iodine (I₂) itself is generally unreactive under standard conditions. chemistrysteps.comjove.com

To facilitate the reaction, an oxidizing agent is required to convert I₂ into a more potent electrophilic species, often represented as I⁺. chemistrysteps.comjove.comlibretexts.org Reagents such as nitric acid or hydrogen peroxide can achieve this oxidation. chemistrysteps.comjove.com The mechanism involves two principal steps:

Formation of the Sigma Complex: The π-electrons of the deactivated difluorobenzene ring attack the highly reactive electrophilic iodine species. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The carbon atom bonded to the iodine becomes sp³-hybridized, temporarily disrupting the ring's aromaticity. chemistrysteps.com

Deprotonation: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon, restoring the aromatic system and yielding the iodinated product. chemistrysteps.com

In fluorinated systems, the fluorine atoms influence the regioselectivity of the substitution. While they are deactivating, they are also ortho, para-directing. However, in the case of 1,2-difluorobenzene, the positions para to each fluorine atom (positions 4 and 5) are the most activated of the available sites, leading to the desired 1,4-diiodination product. For sterically hindered or highly deactivated systems, more powerful iodinating systems are necessary. organic-chemistry.org

Optimizing the yield of this compound requires careful selection of reagents and reaction conditions. Given the deactivated nature of the precursor, various catalytic and stoichiometric systems have been developed for the efficient iodination of arenes.

One effective method for iodinating sterically hindered or electron-poor benzenes utilizes elemental iodine activated by Selectfluor™ (F-TEDA-BF₄). organic-chemistry.orgorganic-chemistry.org This system demonstrates high regioselectivity and efficiency under mild conditions. organic-chemistry.org Another common approach employs N-iodosuccinimide (NIS) as the iodine source, often activated by a catalytic amount of an acid like trifluoroacetic acid, which enhances the electrophilicity of the iodine. organic-chemistry.org Furthermore, methods using potassium iodide (KI) in combination with an oxidant such as hydrogen peroxide in an acidic medium have proven effective for iodinating electron-rich arenes. organic-chemistry.org A powerful, non-electrophilic method involves deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with iodine, which can offer excellent regiocontrol. epfl.ch

| Iodinating System | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| I₂ / F-TEDA-BF₄ (Selectfluor™) | Sterically hindered, electron-deficient arenes | High regioselectivity, mild conditions | organic-chemistry.orgorganic-chemistry.org |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (cat.) | Methoxy- or methyl-substituted arenes | Excellent yields, short reaction times | organic-chemistry.org |

| KI / H₂O₂ / Strong Acid | Electron-rich arenes | Uses inexpensive reagents | organic-chemistry.org |

| Lithium Diisopropylamide (LDA) then I₂ | Fluoroarenes | Directed deprotonation offers high regioselectivity | epfl.ch |

Multi-step Synthetic Sequences Incorporating this compound as an Advanced Intermediate

This compound is a valuable intermediate for constructing complex molecular architectures due to the differential reactivity of the C-I bonds. These bonds are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the sequential and selective introduction of different functional groups.

A prominent application is in the synthesis of molecular rotors, which are molecules designed to have a rotating component (rotator) connected to a stationary component (stator). In one such synthesis, this compound serves as the core of the rotator. It undergoes a double Sonogashira cross-coupling reaction with a terminal alkyne, catalyzed by a palladium complex such as bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide. beilstein-journals.orgrsc.org This reaction connects the central difluorophenylene unit to the bulky stator groups, yielding highly structured molecular machines. rsc.org These materials are of interest for applications in organic electronics and for the construction of metal-organic frameworks (MOFs). beilstein-journals.org

| Target Molecule Class | Synthetic Reaction | Catalyst System | Significance | Reference |

|---|---|---|---|---|

| Molecular Rotors | Sonogashira Cross-Coupling | Pd(PPh₃)₂Cl₂ / CuI | Creation of functional molecular machines and materials. | rsc.org |

| Dipolar Linkers for MOFs | Sonogashira Cross-Coupling | Pd(PPh₃)₂Cl₂ / CuI | Synthesis of functional linkers for advanced porous materials. | beilstein-journals.org |

| Conjugated Polymers | Suzuki-Miyaura Cross-Coupling | Palladium-based catalysts | Development of materials for organic electronic devices. |

Precursor Chemistry and Derivatization Routes for this compound

The primary chemical precursor for the synthesis of this compound is 1,2-difluorobenzene. beilstein-journals.org The synthetic challenge lies in the selective introduction of two iodine atoms at the C4 and C5 positions of the ring, which are para to the fluorine atoms.

The principal derivatization routes for this compound exploit the reactivity of the carbon-iodine bonds. These bonds are significantly weaker than the carbon-fluorine bonds, allowing for selective transformations. The main derivatization reactions are palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds.

Sonogashira Coupling: This reaction couples the diiodo-scaffold with terminal alkynes, providing access to diethynyl-substituted difluorobenzene derivatives. These derivatives are crucial intermediates for building larger conjugated systems, such as molecular rotors and wires. beilstein-journals.orgrsc.org

Suzuki-Miyaura Coupling: This reaction involves coupling with organoboron compounds, enabling the formation of biaryl structures. This is a key method for creating conjugated polymers for electronic applications.

Other Cross-Coupling Reactions: Other coupling reactions, such as Heck, Stille, and Negishi couplings, can also be employed to introduce a wide variety of substituents, further highlighting the synthetic utility of this diiodo-compound.

Through these derivatization routes, this compound serves as a versatile platform for the synthesis of a diverse range of complex and functional organic molecules.

Reactivity Profiles and Transformational Chemistry of 2,3 Difluoro 1,4 Diiodobenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and 2,3-Difluoro-1,4-diiodobenzene is an excellent substrate for these transformations. The C-I bonds readily undergo oxidative addition to palladium(0) complexes, initiating the catalytic cycle for various coupling reactions. elsevierpure.com

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.org In the case of this compound, this reaction provides a direct route to substituted difluorophenylalkynes, which are valuable precursors for more complex conjugated systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov

The differential reactivity of the two iodine atoms can, in principle, be exploited for selective mono- or di-alkynylation by carefully controlling the reaction conditions and stoichiometry of the reagents. For instance, using a slight excess of the diiodo-compound can favor mono-alkynylation, while using an excess of the alkyne would drive the reaction towards the di-substituted product.

A general representation of the Sonogashira coupling with this compound is shown below:

F2C6H2I2 + 2 R-C≡CH → F2C6H2(C≡CR)2

In the presence of a Pd catalyst, CuI, and a base.

This reaction has been utilized in the synthesis of various organic materials and complex molecules. nih.govnih.gov

Suzuki-Miyaura Cross-Coupling with Boronate Esters

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls and conjugated polymers. libretexts.org this compound readily participates in Suzuki-Miyaura cross-coupling reactions with various boronic acids and their esters. researchgate.net This reaction is instrumental in creating complex fluorinated biaryl compounds, which are of significant interest in materials science and medicinal chemistry. researchgate.netnih.gov

A study demonstrated the synthesis of specific liquid crystalline compounds through the Suzuki cross-coupling of boronates with this compound. researchgate.net The reaction typically proceeds under mild conditions with a palladium catalyst and a base. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Reference |

| This compound | Areneboronic acids | Palladium complex | Various bases | Substituted biaryls | Generally good | researchgate.net |

| This compound | Boronate esters | Pd catalyst | Base | 2,3-difluoro-1,4-disubstituted benzenes | >95% (optimized) |

Mechanistic Considerations in Palladium-Catalyzed Transformations

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org The presence of electron-withdrawing fluorine atoms can influence the rate of this step.

Transmetalation: In the Suzuki-Miyaura reaction, the organoboron compound (boronate ester) transfers its organic group to the palladium(II) complex in the presence of a base. libretexts.orgnih.gov In the Sonogashira coupling, a copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, undergoes transmetalation with the palladium(II) complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the desired coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

A potential side reaction in palladium-catalyzed couplings of fluorinated aryl halides is hydrodehalogenation, where a hydrogen atom replaces the halogen. Studies have shown that water can be a hydrogen source for this undesired process. The choice of phosphine (B1218219) ligands on the palladium catalyst can influence the distribution between the desired cross-coupling product and the hydrodehalogenated byproduct. elsevierpure.com

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions offer a valuable alternative to palladium-based methods, often with different reactivity profiles and substrate scope. nih.gov

Ullmann-Type Coupling for Carbon-Heteroatom Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for forming carbon-heteroatom (C-O, C-N, C-S) and carbon-carbon bonds. nih.govorganic-chemistry.org While direct examples involving this compound in Ullmann-type reactions for C-N or C-O bond formation are not explicitly detailed in the provided context, the general applicability of Ullmann chemistry to aryl iodides suggests its potential. nih.govoperachem.com For instance, the reaction of 1,4-diiodobenzene (B128391) with potassium thioacetate (B1230152) using a copper(I) iodide catalyst has been shown to produce the disubstituted product, a precursor to 1,4-benzenedithiol. beilstein-journals.org This suggests that this compound could similarly react with various nucleophiles under copper catalysis.

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.orgoperachem.com Modern variations of the Ullmann reaction often use ligands to facilitate the process under milder conditions and with lower copper loadings. operachem.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Aryl Halide | Amine/Alcohol/Thiol | Copper(I) salt | C-N/C-O/C-S bond | nih.gov |

| 1,4-Diiodobenzene | Potassium Thioacetate | CuI/1,10-phenanthroline | Disubstituted Thioacetate | beilstein-journals.org |

Nickel-Catalyzed Decarboxylative Cross-Coupling with Aryl Iodide Analogues

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions. nih.gov Nickel-catalyzed decarboxylative cross-coupling reactions are particularly attractive as they utilize readily available carboxylic acids as coupling partners. acs.orgchemrxiv.org

A study has demonstrated a nickel-catalyzed decarboxylative cross-coupling of N-hydroxyphthalimide (NHPI) esters with 1,4-diiodobenzene analogues. acs.org This methodology allows for the synthesis of 1,4-dialkylbenzene derivatives under mild conditions with good functional group tolerance. The reaction was shown to be effective with 1,4-diiodobenzene substituted with both electron-withdrawing (like fluoro) and electron-donating groups, affording the desired products in modest yields. acs.org This indicates that this compound would be a suitable substrate for this transformation.

The general reaction involves the coupling of an NHPI ester (derived from a carboxylic acid) with an aryl iodide in the presence of a nickel catalyst.

| Aryl Iodide Analogue | NHPI Ester | Catalyst System | Product Type | Yield | Reference |

| Substituted 1,4-diiodobenzenes | Various NHPI esters | Nickel catalyst | 1,4-Dialkylbenzene analogues | Modest | acs.org |

This reaction provides a novel route to access structurally diverse compounds that are valuable as synthetic precursors and are important units in bioactive molecules and materials. acs.org

Nucleophilic Aromatic Substitution Reactions Involving Fluorine Displacement

The displacement of fluorine atoms in this compound via nucleophilic aromatic substitution (SNAr) is not a prominently documented reaction pathway in the reviewed scientific literature. The carbon-fluorine bond is inherently strong, and for nucleophilic substitution to occur, the aromatic ring typically requires activation by potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to the fluorine atom. In the case of this compound, the activating effect is provided by the two fluorine and two iodine atoms themselves. While halogens are electron-withdrawing through induction, they also exhibit a deactivating resonance effect.

Extensive searches for reactions involving common nucleophiles such as amines, alkoxides, or thiolates with this compound did not yield specific examples of fluorine displacement. The scientific literature predominantly focuses on the transformation of the carbon-iodine bonds, which are weaker and more susceptible to cleavage under various reaction conditions, particularly those involving transition metal catalysis. This suggests that functionalization at the iodine-bearing positions is the preferred and more synthetically useful route for this particular substrate.

Other Functional Group Interconversions and Derivatizations

The primary reactivity of this compound lies in the transformation of its carbon-iodine bonds. These reactions are synthetically valuable for the construction of more complex molecular architectures, particularly through carbon-carbon bond formation.

One of the most well-documented transformations is the Sonogashira cross-coupling reaction , which involves the coupling of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov This reaction is instrumental in synthesizing substituted di-alkynylbenzene derivatives. For instance, this compound has been successfully coupled with various alkynes to produce molecular rotors and other complex structures. lookchemmall.com

Another significant reaction is the Suzuki-Miyaura cross-coupling , where the aryl iodide is coupled with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. This method has been employed to synthesize substituted biaryl and terphenyl compounds. For example, the coupling of this compound with boronate esters has been shown to proceed in high yield. beilstein-journals.org

The synthesis of this compound itself is a noteworthy functional group interconversion, starting from 1,2-difluorobenzene. The process involves a double ortho-lithiation using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting dianion with molecular iodine. researchgate.net

Detailed examples of these transformations are presented in the data tables below.

Table 1: Sonogashira Cross-Coupling Reactions of this compound

| Alkyne | Catalyst System | Base / Solvent | Conditions | Product | Yield | Reference |

| TIPS-substituted trityl alkyne | Pd(PPh₃)₂Cl₂ / CuI | (iPr)₂NH / THF | Reflux | Molecular rotor with a difluorobenzene core | 82% | lookchemmall.com |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine / THF | 70 °C, 16 h | 1,4-Bis(trimethylsilylethynyl)-2,3-difluorobenzene | 92% | acs.org |

Table 2: Suzuki-Miyaura Cross-Coupling Reactions of this compound

| Boronate Ester | Catalyst | Base / Solvent | Conditions | Product | Yield | Reference |

| 2-(3-Decylanisole)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Not specified | Not specified | Not specified | 2,3-Difluoro-1,4-bis(2-(3-decylanisole))benzene | 96% | beilstein-journals.org |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl pentyl ether boronate | Not specified | Not specified | Not specified | 2,3-Difluoro-4'-pentylbiphenyl derivative | Not specified | rsc.org |

Table 3: Synthesis of this compound

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 1,2-Difluorobenzene | 1. n-BuLi, i-Pr₂NH2. I₂ | THF | -78 °C to rt | This compound | Not specified | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Difluoro 1,4 Diiodobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysisrsc.orgescholarship.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including halogenated aromatic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The proton NMR (¹H NMR) spectrum of 2,3-difluoro-1,4-diiodobenzene is characterized by a deceptively simple pattern that, upon closer inspection, reveals the influence of the fluorine substituents. The two chemically equivalent protons on the benzene (B151609) ring give rise to a multiplet. rsc.org This multiplet arises from both homonuclear (H-H) and heteronuclear (H-F) coupling. rsc.org The coupling between protons and adjacent fluorine atoms, known as heteronuclear coupling, is a key feature in the ¹H NMR spectra of organofluorine compounds. acs.orgresearchgate.net The magnitude of these coupling constants (J-values) provides valuable structural information. For instance, in a derivative of this compound, the two hydrogens of the aromatic rotator appear as a multiplet between δ = 7.21-7.19 ppm, a direct consequence of both H-F and H-H coupling. rsc.org The analysis of these coupling constants, which can be both through-bond and through-space, is crucial for unambiguous signal assignment. acs.orgresearchgate.net

Table 1: Representative ¹H NMR Data for a Derivative of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (Hz) |

| 7.21-7.19 | m | Aromatic Protons | J(H-H), J(H-F) |

Data derived from a study on a molecular rotor containing the this compound unit. rsc.org

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally sensitive and informative technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. In the case of this compound and its derivatives, ¹⁹F NMR provides direct information about the chemical environment of the fluorine atoms. The chemical shifts in ¹⁹F NMR are highly sensitive to substituent effects. researchgate.netresearchgate.net Electron-withdrawing or -donating groups on the aromatic ring can significantly influence the shielding of the fluorine nuclei, leading to predictable shifts in their resonance frequencies. ucl.ac.uk

For instance, in a study involving a derivative of this compound, a ¹⁹F NMR signal was observed at -400.62 ppm. rsc.org The interpretation of such shifts, in conjunction with computational studies, can elucidate the electronic effects at play within the molecule. researchgate.net The presence of different substituents can lead to a wide range of chemical shifts, which can be correlated with parameters such as electronegativity and Hammett constants to understand through-space and through-bond interactions. researchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in determining the carbon framework of a molecule. In the ¹³C NMR spectrum of a derivative of this compound, distinct signals are observed for each unique carbon atom in the molecule. rsc.org The carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to C-F coupling, which provides definitive evidence for the location of the fluorine substituents.

Table 2: ¹³C NMR Data for a Derivative of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| 150.3 | dd | 250, 20 | C-F |

| 135.1 | s | C-H | |

| 82.5 | s | C-I |

Data derived from a study on a molecular rotor containing the this compound unit. rsc.org

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. wikipedia.org Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unraveling complex spin systems and establishing atomic connectivity. nptel.ac.in

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the molecule. wikipedia.org

HSQC provides correlations between protons and the carbons to which they are directly attached, allowing for the unambiguous assignment of protonated carbons. nih.govresearchgate.net

HMBC reveals correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the entire molecular structure, including the connections to quaternary carbons and heteroatoms. nptel.ac.in

These techniques are particularly useful for confirming the substitution pattern of derivatives of this compound and for assigning all proton and carbon signals, especially in larger, more complex structures. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysisescholarship.orgbeilstein-journals.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. savemyexams.comlibretexts.org

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. chemguide.co.uk Due to the presence of two iodine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any iodine-containing fragments. The fragmentation of the molecular ion under electron impact would lead to the formation of various daughter ions by the loss of iodine atoms, fluorine atoms, or other small neutral fragments. mpg.de The analysis of these fragmentation patterns can provide valuable information about the stability of different parts of the molecule and confirm the presence of the halogen substituents. savemyexams.comchemguide.co.uk

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. escholarship.org This precision allows for the determination of the elemental composition of the molecular ion and its fragments. researchgate.net For this compound, with a monoisotopic mass of 365.8214 g/mol , HRMS can unequivocally confirm its molecular formula (C₆H₂F₂I₂). epa.gov In studies of derivatives of this compound, HRMS has been used to confirm the expected molecular ions, with observed masses closely matching the calculated values, often with an error of less than 5 ppm. rsc.org This level of accuracy is essential for the definitive identification of new compounds and for distinguishing between isomers with the same nominal mass. escholarship.orgbeilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For this compound, these methods are crucial for confirming the presence of specific functional groups and understanding the influence of the fluorine and iodine substituents on the benzene ring's vibrational frequencies.

While detailed experimental IR and Raman spectra for this compound are not extensively documented in publicly available literature, the compound is frequently used as a precursor in the synthesis of more complex molecular structures. The spectroscopic characterization of these derivatives provides valuable insight into the vibrational signatures of the 2,3-difluoro-1,4-phenylene core.

Research involving molecular rotors has utilized FT-IR and Raman spectroscopy to characterize polymorphs of structures containing the 2,3-difluoro-1,4-phenylene unit. researchgate.net For instance, in the synthesis of molecular gyroscopes, the characterization of precursors like 2,3-difluorohydroquinone, a related compound, involved FTIR analysis. ucla.edu The recorded spectrum for 2,3-difluorohydroquinone showed characteristic bands for O-H stretching (3255 cm⁻¹, broad), C=C stretching of the aromatic ring (1621.5 cm⁻¹, medium; 1500.5 cm⁻¹, strong), and C-F or C-H bending modes at lower wavenumbers. ucla.edu

In another study, a molecular rotor, 1,4-bis[(3,3,-diphenyl-3-(3'-(tri-isopropylsilyloxy)-phenyl)-prop-1-yn-1-yl)]-2,3-difluorobenzene , which incorporates the this compound moiety, was synthesized and its structure confirmed using various techniques including FTIR-ATR spectroscopy. rsc.org The observed vibrational frequencies provide a reference for the types of modes expected for a molecule containing the 2,3-difluorophenylene group.

Table 1: FTIR-ATR Vibrational Frequencies for a this compound Derivative rsc.org

| Wavenumber (cm⁻¹) | Tentative Assignment |

| 3061 | Aromatic C-H Stretch |

| 2944 | Aliphatic C-H Stretch |

| 2866 | Aliphatic C-H Stretch |

| 1596 | Aromatic C=C Stretch |

| 1485 | Aromatic C=C Stretch |

| 1446 | Aromatic C=C Stretch |

| 1277 | C-O or C-F Stretch |

| 1182 | C-O or C-F Stretch |

| 1073 | Si-O Stretch |

| 881 | C-H Bending (out-of-plane) |

| 787 | C-H Bending (out-of-plane) |

| 698 | Aromatic Ring Bending |

This data corresponds to 1,4-bis[(3,3,-diphenyl-3-(3'-(tri-isopropylsilyloxy)-phenyl)-prop-1-yn-1-yl)]-2,3-difluorobenzene, a derivative of this compound.

The data from these derivatives consistently show characteristic peaks for the aromatic ring and the influence of its substituents. The C-F stretching vibrations typically appear in the region of 1100-1300 cm⁻¹, while the heavy C-I bonds would give rise to vibrations at much lower frequencies, often below the standard range of mid-IR spectrometers. Raman spectroscopy would be particularly useful for observing the C-I and C-C backbone vibrations due to their polarizability.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule, providing information about its conjugated systems and electronic structure. The UV-Vis spectrum of this compound is influenced by the electronic effects of both the electron-withdrawing fluorine and iodine atoms on the π-system of the benzene ring.

For example, derivatives of dibenzo[d,d']benzo[2,1-b:3,4-b']difuran synthesized from this compound have been evaluated using UV-Vis spectroscopy. These larger, π-conjugated systems exhibit absorption maxima at longer wavelengths, with their electronic properties being a direct consequence of the building blocks used in their synthesis.

The electronic transitions in substituted benzenes are typically π → π* transitions. The introduction of fluorine and iodine atoms can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene due to the extension of the chromophore and the lone pairs on the halogen atoms. The specific absorption maxima (λ_max) and molar absorptivity (ε) for this compound would require direct experimental measurement.

Theoretical and Computational Studies on 2,3 Difluoro 1,4 Diiodobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to study the electronic structure and properties of 2,3-Difluoro-1,4-diiodobenzene. It is frequently employed to support and interpret experimental data, particularly when this moiety is incorporated into larger molecular systems such as molecular rotors. researchgate.net For instance, DFT calculations have been integral in analyzing steroidal molecular rotors that feature a dipolar fluorine-substituted phenyl group as the rotator component. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For systems containing the this compound unit, all-atom optimizations are performed to find the preferred molecular geometry. acs.org These calculations consider the positions of all atoms—carbon, hydrogen, fluorine, and iodine—to locate the lowest energy conformation. acs.org

In studies of complex structures, such as triptycene-based molecular rods, static DFT optimizations are a key part of the structural analysis. escholarship.org The process often involves methods that account for electron correlation and may include corrections for basis set superposition error (BSSE), especially when analyzing intermolecular interactions. acs.org The resulting optimized structures are crucial for the subsequent prediction of other molecular properties. acs.org

DFT calculations are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. For complex molecules incorporating the this compound framework, theoretical calculations have been used to support comprehensive analyses of vibrational spectroscopy (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) data. researchgate.netacs.org

Computer-aided analysis, including DFT methods, assists in the assignment of ¹H and ¹³C NMR chemical shifts, particularly for complex steroidal molecular rotors where spectral interpretation can be challenging. acs.org This synergy between computational prediction and experimental observation is vital for confirming the structures of newly synthesized compounds. acs.org

The table below summarizes the application of computational methods in the spectroscopic analysis of derivatives containing the this compound unit.

| Spectroscopic Technique | Computational Application | Reference |

| Vibrational (FT-IR, Raman) | Support for comprehensive analysis of rotor behavior. | researchgate.net |

| NMR (¹H, ¹³C) | Assignment of chemical shifts in complex steroidal rotors. | acs.org |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's reactivity and electronic properties. wikipedia.org Analysis of the HOMO-LUMO energy gap provides insights into the electronic excitation characteristics of the molecule.

Time-dependent DFT (TD-DFT) calculations are specifically used to model electronic transitions, such as the π–π* excitations observed in conjugated systems. rsc.org For example, in complex dibenzo[d,d′]benzo[2,1-b:3,4-b′]difurans derived from this compound, TD-DFT calculations have been used to understand their ultraviolet-visible (UV-vis) absorption properties. rsc.org These calculations help rationalize the optical properties observed experimentally. acs.org The energy levels of the HOMO and LUMO are also critical in designing materials for applications like organic solar cells, where molecules with difluoro-substituted aromatic rings are sometimes employed. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies focusing solely on isolated this compound are not prominent in the literature, this technique is applied to understand the dynamic behavior of larger systems incorporating this unit. escholarship.org For instance, the study of steroidal molecular rotors and triptycene-based systems, which can contain the 2,3-difluorophenylene rotator, relies on MD simulations to probe their rotational dynamics. researchgate.netescholarship.org These simulations provide a theoretical window into how the molecule moves and interacts with its environment, which is crucial for the design of molecular machines. researchgate.net

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is a valuable tool for investigating the mechanisms and energy profiles of chemical reactions involving this compound. For example, it has been observed experimentally that the presence of the two fluorine atoms in this compound retards the rate of Sonogashira coupling reactions, necessitating higher temperatures for the reaction to proceed to completion. escholarship.org This suggests a higher activation energy barrier compared to less-fluorinated analogues.

Advanced Applications and Functional Materials Development Utilizing 2,3 Difluoro 1,4 Diiodobenzene

Design and Synthesis of Molecular Machines and Rotors

The development of artificial molecular machines, which are molecular systems capable of performing specific tasks in response to external stimuli, represents a significant frontier in chemistry and nanotechnology. researchgate.net 2,3-Difluoro-1,4-diiodobenzene has emerged as a key precursor in the construction of molecular rotors and gyroscopes due to its rigid structure and the ability of its derivatives to undergo controlled rotational motion.

Emulation of Molecular Gyroscopes and Dipolar Rotators

Researchers have successfully synthesized molecular gyroscopes where a central rotating component, the rotator, is mounted on a static framework, the stator. researchgate.net In many of these designs, the 2,3-difluorophenylene unit, derived from this compound, serves as the dipolar rotator. researchgate.net The fluorine atoms introduce a dipole moment to the rotator, which is crucial for its potential manipulation by external electric fields.

The synthesis of these complex structures often involves Sonogashira cross-coupling reactions, where the carbon-iodine bonds of this compound are reacted with terminal alkynes attached to bulky stator groups, such as triptycene (B166850) or trityl frameworks. rsc.org For instance, molecular rotors with TIPS-substituted trityl stators have been synthesized by reacting this compound with a TIPS-substituted trityl alkyne in the presence of palladium and copper catalysts, achieving good yields. rsc.org Similarly, steroidal molecular rotors featuring a dipolar fluorine-substituted phenyl group as the rotator have been synthesized via Sonogashira coupling. researchgate.net These synthetic strategies allow for the creation of structures where the rotator is shielded from strong intermolecular interactions, facilitating its rotational dynamics within a crystal lattice.

The rotational motion of the difluorophenylene unit in these molecular gyroscopes has been confirmed by techniques such as variable-temperature 13C CPMAS NMR spectroscopy, which has shown that the phenylene group rotates at room temperature on the millisecond timescale.

Exploration of Materials for Rotary Dielectrics and Molecular Compasses

The dipolar nature of the 2,3-difluorophenylene rotator in these molecular machines opens up possibilities for their use in novel materials. The ability of the dipoles to reorient under the influence of an electric field is the fundamental principle behind rotary dielectrics. The synthesis of molecular gyroscopes with polar rotators is a step towards creating such materials. researchgate.net

Furthermore, these structures are being explored as "molecular compasses," where the dipolar rotator could align with an external electric or magnetic field, analogous to a macroscopic compass needle. The design of these molecules ensures that the polar phenylene rotator can reorient while the bulky stator framework remains fixed within the crystal lattice, a crucial feature for the development of such responsive materials. The synthesis of compounds like 1,4-bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene and its isotopically labeled analogues are pivotal for advancing research into these potential applications. researchgate.net

Organic Electronic Materials and Optoelectronic Applications

This compound is a significant precursor in the synthesis of organic electronic materials, owing to the electron-withdrawing nature of its fluorine substituents and the reactivity of its carbon-iodine bonds in cross-coupling reactions. These properties are exploited to construct π-conjugated systems with tailored electronic and optical characteristics.

Precursors for Organic Semiconductors in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics. The performance of these devices is highly dependent on the properties of the organic semiconductor used. This compound serves as a building block for synthesizing novel organic semiconductors. For example, it has been used in the synthesis of dibenzo[d,d']benzo[2,1-b:3,4-b']difuran (DBBDF) derivatives, which have been evaluated for their semiconductor performance in OFETs. molaid.combeilstein-journals.org The introduction of the 2,3-difluorophenylene unit can influence the molecular packing and electronic energy levels of the resulting organic semiconductor, which in turn affects device characteristics such as charge carrier mobility and the on/off current ratio. beilstein-journals.org

Synthesis of Ladder-Type π-Conjugated Compounds and Heteroacenes

Ladder-type π-conjugated compounds and heteroacenes are classes of organic materials with extended electronic delocalization, making them promising for various optoelectronic applications. molaid.comacs.org this compound is a key reactant in the synthesis of such systems. It has been utilized in the preparation of ladder-type π-conjugated compounds that incorporate a benzo[2,1-b:3,4-b']difuran moiety. molaid.com The rigidity and planarity of these ladder-type structures, facilitated by the strategic placement of the difluorophenylene unit, are desirable for efficient charge transport.

Furthermore, this diiodo compound is employed in the synthesis of N-heteroacenes, which are of interest for their electronic, sensing, and fluorescent properties. nih.gov While the direct synthesis can be challenging, the reactivity of the diiodo precursor allows for its incorporation into larger, complex heteroaromatic systems.

Development of Ferroelectric Materials

The development of organic ferroelectric materials is an area of intense research due to their potential applications in data storage and sensors. The synthesis of molecular gyroscopes with polar rotators, as discussed earlier, is directly relevant to this field. researchgate.net The ordered arrangement of the dipolar 2,3-difluorophenylene units in a crystalline lattice can lead to the formation of domains with a net electric dipole moment. If the orientation of these dipoles can be switched by an external electric field, the material exhibits ferroelectric behavior. The synthesis of 1,4-bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene has yielded two crystal forms that are considered promising for the construction of ferroelectric materials. researchgate.net

Building Block in Complex Organic Synthesis and Medicinal Chemistry Scaffolds

This compound serves as a versatile and valuable building block in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two iodine atoms amenable to cross-coupling reactions and two fluorine atoms that modulate the electronic properties of the benzene (B151609) ring, allows for the construction of complex molecular architectures and scaffolds for bioactive molecules. vanderbilt.edubeilstein-journals.org The presence of fluorine can significantly influence a molecule's physical, chemical, and biological properties, making fluorinated building blocks like this compound particularly sought after in drug discovery. beilstein-journals.org

Synthesis of Organosulfur Compounds

The synthesis of organosulfur compounds from polyhalogenated benzenes is a key transformation in organic chemistry, and the reactivity of this compound lends itself to such reactions. The fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution by thiolate anions. vanderbilt.edu It has been reported that in benzene rings containing both bromine and fluorine, thiolate anions can selectively displace the fluorine atoms. vanderbilt.edu This chemoselectivity provides a strategic advantage in multistep syntheses.

Furthermore, rhodium-catalyzed reactions have been developed for the substitution of aryl fluorides with disulfides to yield aryl sulfides. nih.gov In these reactions, a triphenylphosphine (B44618) additive acts as a fluoride (B91410) scavenger, enabling the efficient reaction of both organothio groups from the disulfide. nih.gov Studies on polyfluorobenzenes, such as hexafluorobenzene (B1203771) and 1,2,4,5-tetrafluorobenzene, demonstrate a strong tendency for the formation of 1,4-disubstituted products, suggesting that this compound could be a suitable substrate for synthesizing 1,4-bis(organothio)-2,3-difluorobenzene derivatives. nih.gov These reactions are valuable for creating C–S bonds, which are integral to many pharmaceuticals and materials. researchgate.net

| Reaction Type | Reagents | Substrate Class | Key Finding | Citation |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Alkylthiolate anions | Polyhalobenzenes (containing F, Br, I) | Thiolate anions can selectively replace fluorine atoms over other halogens like bromine. | vanderbilt.edu |

| Rhodium-Catalyzed Thiolation | Organic disulfides, RhH(PPh₃)₄, PPh₃ | Polyfluorobenzenes | Catalytic system effectively replaces fluorine atoms with arylthio groups, with a preference for 1,4-substitution patterns. | nih.gov |

Intermediate for Pharmaceutical Intermediates and Bioactive Molecules

The structural framework of this compound is a valuable starting point for the synthesis of pharmaceutical intermediates and complex bioactive molecules. acs.orguzh.ch The diiodo-functionality allows for sequential or double cross-coupling reactions, while the difluoro-substitution pattern is a key feature in many modern pharmacophores. beilstein-journals.org

A notable application is its use in the synthesis of pyrrolidinone urea (B33335) derivatives that act as FPR2 (Formyl Peptide Receptor 2) agonists, which are under investigation for the treatment of heart disease. google.com In a patented synthetic route, this compound is coupled with a protected 3-aminopyrrolidin-2-one (B1279418) intermediate using a palladium catalyst (Pd₂(dba)₃) and a Xantphos ligand. google.com This reaction proceeds under specific conditions to yield tert-butyl (1-(2,3-difluoro-4-iodophenyl)-2-oxopyrrolidin-3-yl)carbamate, a key intermediate for the target bioactive compounds. google.com

| Starting Materials | Reagents & Conditions | Product | Therapeutic Area | Citation |

|---|---|---|---|---|

| This compound, Intermediate 2 (a protected aminopyrrolidinone) | Cesium carbonate, Xantphos, Pd₂(dba)₃, Dioxane, N₂ atmosphere | Intermediate 4 (tert-butyl (1-(2,3-difluoro-4-iodophenyl)-2-oxopyrrolidin-3-yl)carbamate) | Heart Disease (via FPR2 agonists) | google.com |

This example underscores the utility of this compound as a scaffold. One iodine atom is selectively displaced in a coupling reaction, leaving the second iodine atom available for subsequent transformations, demonstrating its role as a versatile building block for creating complex, biologically relevant molecules. uzh.chgoogle.com Related polyfluorinated iodobenzenes are also employed as intermediates for anticancer agents, further highlighting the importance of this class of compounds in medicinal chemistry. google.com

Applications in Coordination Chemistry and Ligand Design

In the realm of materials science and coordination chemistry, this compound is utilized as a precursor for designing sophisticated functional molecules, such as molecular rotors and gyroscopes. rsc.orgucla.edu These are complex molecular systems where one part of the molecule (the rotator) can rotate relative to another part (the stator). The specific properties of the 2,3-difluorophenylene unit, particularly its calculated dipole moment, make it an attractive component for a polar rotator. rsc.org

The synthesis of these advanced materials often involves Sonogashira cross-coupling reactions, where the iodine atoms of this compound react with terminal alkynes. rsc.orgresearchgate.net For example, molecular rotors have been constructed by coupling this compound with a bulky, TIPS-substituted trityl alkyne in the presence of Pd(PPh₃)₂Cl₂ and CuI catalysts. rsc.org This reaction yields a dumbbell-shaped molecule where the central 2,3-difluorophenylene unit acts as the rotator, and the large trityl groups serve as the stators. rsc.org

| Rotator Precursor | Stator Precursor | Catalysts & Reagents | Product | Yield | Citation |

|---|---|---|---|---|---|

| This compound | TIPS-substituted trityl alkyne | Pd(PPh₃)₂Cl₂, CuI, (iPr)₂NH, THF | Molecular rotor with a difluorobenzene rotator | 82% | rsc.org |

The ability to introduce a polar rotator is crucial for designing materials with switchable properties, potentially responding to external stimuli like electric fields. rsc.org The 2,3-difluorophenylene core can also serve as a rigid linker or building block for more complex ligands. By analogy with the synthesis of bis-pyrazole compounds from tetrafluorobenzene, the diiodo-functionality of this compound allows for its incorporation as a central phenylene bridge between two coordinating heterocyclic units, a common strategy in ligand design. researchgate.net

Future Research Trajectories and Emerging Opportunities for 2,3 Difluoro 1,4 Diiodobenzene Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The current syntheses of 2,3-difluoro-1,4-diiodobenzene, while effective, often rely on multi-step procedures that may not be optimal in terms of sustainability and atom economy. Future research will likely focus on developing greener synthetic routes.

Key Research Thrusts:

Flow Chemistry Approaches: The implementation of continuous flow technologies for the synthesis of this compound could offer enhanced safety, scalability, and reproducibility. Flow reactors can enable precise control over reaction parameters, potentially leading to higher yields and purities.

Catalytic Methods: Exploring novel catalytic systems, such as those based on earth-abundant metals, for the iodination of difluorobenzene precursors could provide more sustainable alternatives to existing protocols. Iron-catalyzed transformations, for instance, are gaining traction as environmentally benign synthetic tools.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Direct C-H Iodination | High atom economy, reduced number of steps. | Regioselectivity control, development of effective catalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, optimization of flow parameters. |

| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact. | Catalyst stability and activity, reaction scope. |

Exploration of Novel Catalytic Transformations and C-X Bond Activations

The two iodine atoms in this compound offer a platform for sequential and diverse functionalization through cross-coupling reactions. Future research will delve into expanding the repertoire of catalytic transformations and exploring new modes of C-I bond activation.

Key Research Thrusts:

Orthogonal Cross-Coupling Reactions: Developing catalytic systems that can selectively activate one C-I bond in the presence of the other would enable the programmed, stepwise introduction of different functional groups. This would open up avenues for the synthesis of highly complex and unsymmetrical molecules.

Photoredox and Electrocatalysis: Harnessing light or electricity to drive the C-I bond activation in this compound could lead to milder and more selective transformations. These methods offer alternative energy inputs that can circumvent the need for high temperatures and strong bases.

Halogen Dance Reactions: Investigating the potential for "halogen dance" reactions, where the iodine atoms migrate to different positions on the aromatic ring under specific basic conditions, could provide access to novel isomers that are otherwise difficult to synthesize. researchgate.net

Integration into Nanoscience and Supramolecular Assemblies

The rigid and well-defined geometry of the this compound core makes it an attractive component for the construction of functional nanomaterials and supramolecular architectures.

Key Research Thrusts:

Molecular Rotors and Machines: As demonstrated in recent studies, this compound can serve as a dipolar rotator in the design of molecular machines. rsc.orgchemrxiv.org Future work will focus on incorporating this unit into more complex systems with controlled rotational dynamics, potentially leading to applications in molecular electronics and sensors. rsc.orgchemrxiv.orgrsc.org

Metal-Organic Frameworks (MOFs): The diiodo functionality provides two points of connection, making this compound a candidate for use as a linker in the synthesis of novel MOFs. The fluorine substituents can be used to tune the electronic properties and pore environment of the resulting frameworks.

Self-Assembled Monolayers: The ability to form ordered structures on surfaces is crucial for the development of advanced electronic devices. Research into the self-assembly of this compound derivatives on various substrates could lead to new strategies for surface patterning and functionalization.

An overview of its potential applications in this domain is provided in Table 2.

Table 2: Potential Applications of this compound in Nanoscience and Supramolecular Chemistry

| Application Area | Role of this compound | Potential Impact |

|---|---|---|

| Molecular Rotors | Dipolar rotator component. rsc.orgchemrxiv.org | Development of molecular switches and motors. researchgate.net |

| Metal-Organic Frameworks | Difunctional linker. | Creation of porous materials with tunable properties for gas storage and catalysis. |

| Self-Assembled Monolayers | Building block for surface modification. | Advancements in organic electronics and sensor technology. |

Advanced Computational Design for Predictive Materials Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research. In the context of this compound, computational modeling can accelerate the discovery of new materials with desired properties.

Key Research Thrusts:

Predictive Modeling of Reaction Outcomes: Using Density Functional Theory (DFT) and other computational methods to predict the regioselectivity and stereoselectivity of reactions involving this compound can guide experimental efforts and reduce trial-and-error synthesis.

In Silico Design of Functional Materials: Computational screening of virtual libraries of materials based on the this compound scaffold can identify promising candidates for applications in organic electronics, nonlinear optics, and other areas.

Understanding Intermolecular Interactions: Modeling the non-covalent interactions, such as halogen bonding and π-π stacking, that govern the self-assembly of this compound-containing molecules is crucial for designing crystalline materials and supramolecular structures with predictable packing and properties. rsc.org

In Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the mechanisms of reactions involving this compound is key to optimizing existing transformations and discovering new reactivity. In situ spectroscopic techniques offer a window into the transient species that are formed during a chemical reaction.

Key Research Thrusts:

NMR and IR Spectroscopy: The use of in situ NMR and IR spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products. This is particularly valuable for elucidating the role of catalysts and additives in complex reaction mixtures.

Time-Resolved Spectroscopy: For very fast reactions, time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be employed to study the dynamics of short-lived intermediates, like excited states in photochemical reactions.

X-ray Crystallography of Reactive Intermediates: While challenging, the crystallographic characterization of stable or semi-stable reaction intermediates can provide unambiguous structural information that is invaluable for mechanistic elucidation.

By pursuing these research trajectories, the scientific community can unlock new applications and a deeper fundamental understanding of the chemistry of this compound, ensuring its continued importance in the molecular sciences.

Q & A

Basic: What are the key considerations when using 2,3-Difluoro-1,4-diiodobenzene in palladium-catalyzed cross-coupling reactions for synthesizing conjugated polymers?

Answer:

this compound is widely employed in Suzuki–Miyaura and Stille couplings to construct conjugated polymers. Critical factors include:

- Catalyst selection : Pd(PPh₃)₂Cl₂ with RuPhos ligands enhances oxidative addition efficiency due to the compound's electron-deficient aromatic system .

- Solvent effects : THF is optimal for stabilizing Pd intermediates and improving polymer solubility, yielding high molecular weights (e.g., Mₙ ≈ 21.7 kg/mol) .

- Reaction monitoring : Low ion intensities of intermediates (e.g., M₂ products) may indicate inefficient coupling, necessitating optimization of reaction time or catalyst loading .

Advanced: How do electron-withdrawing substituents on this compound influence the efficiency of intramolecular catalyst-transfer polymerization (SCTP)?

Answer:

Electron-withdrawing groups (e.g., fluorine) enhance oxidative addition rates but may hinder catalyst transfer. For example:

- Oxygen substituents : Methoxy groups reduce intramolecular transfer efficiency compared to alkyl chains, likely due to steric or electronic interference with Pd coordination .

- Fluorine effects : The fluorine atoms in this compound improve reaction selectivity but require careful ligand pairing (e.g., RuPhos) to mitigate catalyst poisoning .

Table 1 : Impact of substituents on SCTP efficiency

| Substituent Type | Catalyst Loading | Polymer Mₙ (kg/mol) | Key Observation |

|---|---|---|---|

| Alkyl (e.g., hexadecyloxy) | 2 mol% Pd | 14–21.7 | High solubility, efficient transfer |

| Methoxy | 5 mol% Pd | <10 | Poor coupling, low yields |

| Fluorine + Iodine | 2 mol% Pd | 14 (with RuPhos) | Selective but slow chain propagation |

| Data synthesized from |

Basic: What analytical techniques are recommended for characterizing co-crystals involving this compound derivatives?

Answer:

Co-crystals with halogen-bonding motifs (e.g., with tetrafluoro-1,4-diiodobenzene) require:

- Single-crystal X-ray diffraction : Resolves directional XB interactions (C–I···N/O) and π–π stacking arrangements .

- Photoluminescence (PL) spectroscopy : Detects red-shifted emission (e.g., Δλ ≈ 30 nm) in co-crystals, indicating enhanced exciton delocalization .

- Thermogravimetric analysis (TGA) : Confirms thermal stability of hydrogen-bonded networks post Boc-group cleavage .

Advanced: In the synthesis of graphene nanoribbons (GNRs), how does the choice of dihalobenzene precursors affect structural outcomes?

Answer:

The halogen positions dictate polymerization topology:

- 2,3-Dichloro-1,4-diiodobenzene : Enables helical GNRs via steric-guided Suzuki–Miyaura polymerization, favoring twisted π-conjugation .

- 1,4-Dichloro-2,5-diiodobenzene : Produces linear GNRs due to symmetric monomer alignment .

Key design principle : Iodine substituents enhance oxidative addition rates, while chlorine directs regioselective cross-coupling .

Basic: What role does this compound play in synthesizing donor-acceptor-donor (DAD) oligomers for optoelectronics?

Answer:

It serves as an electron-deficient "acceptor" unit in DAD systems:

- Suzuki coupling : Reacts with boronate esters (e.g., terphenyl boronate) to form π-extended backbones with 92–96% yields .

- Optoelectronic tuning : Fluorine atoms lower the LUMO level, enhancing charge transport in organic field-effect transistors (OFETs) .

Advanced: How can solvent selection and catalyst loading be optimized in Stille copolymerization reactions using this compound derivatives?

Answer:

- Catalyst loading : 2 mol% Pd(PPh₃)₂Cl₂ maximizes Mₙ while minimizing side reactions (e.g., β-hydride elimination) .

- Solvent choice : THF outperforms toluene or DMF due to superior Pd stabilization and polymer solubility .

- Reaction time : Extended durations (>24 hrs) improve conversion but risk backbone defects; MALDI-TOF MS is recommended for monitoring .

Basic: How does the fluorine substitution pattern in this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

Answer:

The ortho-fluorine atoms activate the benzene ring toward SNAr by:

- Electronic effects : Withdrawing electron density, making the iodine sites more electrophilic.

- Steric effects : Fluorine's small size allows facile access to reactive sites, enabling efficient substitution with thiolates or amines .

Advanced: What strategies mitigate contradictions in reported crystallographic data for halogen-bonded assemblies of this compound?

Answer:

- High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to resolve weak XB interactions .

- Multi-model refinement : SHELXL's twinning correction and anisotropic displacement parameters improve accuracy for disordered systems .

- Validation tools : CheckCIF/PLATON identifies overinterpreted interactions (e.g., false π–π contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.